molecular formula C49H76O3 B106444 Tocoretinate CAS No. 40516-49-2

Tocoretinate

Cat. No.: B106444
CAS No.: 40516-49-2
M. Wt: 713.1 g/mol
InChI Key: RIQIJXOWVAHQES-UNAKLNRMSA-N
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Description

Tocoretinate, also known as Tocopheryl retinoate or Tretinoin tocoferil, is an alpha-tocopherol ester of all-trans retinoic acid (ATRA) . It is used to treat skin ulcers and stimulates the formation of granulation tissue in the ulcer . It also enhances the migration of guinea pig macrophages and stimulates the proliferation of human skin fibroblasts .


Molecular Structure Analysis

This compound has a molecular formula of C49H76O3 . Its molecular weight is 713.14 . The percent composition is C 82.53%, H 10.74%, O 6.73% .

Scientific Research Applications

Clinical Effect in Dermatology

Tocoretinate, a hybrid compound of retinoic acid and tocopherol, has been studied for its effects in dermatological applications. Research by Terao, Nishida, Murota, & Katayama (2011) revealed its effectiveness in treating lichen amyloidosis and macular amyloidosis, which are generally resistant to therapy. The study found that topical application of this compound led to clinical improvement in these conditions and suggested a normalization of epidermal differentiation.

Improvement in Skin Conditions

A study by Mizutani, Yoshida, Nouchi, Hamanaka, & Shimizu (1999) showed that topical this compound improved conditions like hypertrophic scar, skin sclerosis in systemic sclerosis, and morphea. The treatment resulted in clinical improvement and histopathological changes, including reduced stiffness and glossy appearance of lesions, and improved telangiectasia.

Enhancement of Epidermal Growth Factor-Induced DNA Synthesis

Research conducted by Kawamura, Miki, Kurokawa, & Kojima (1994) investigated the effects of this compound on DNA synthesis in a human intestinal cell line. The study found that this compound significantly enhanced DNA synthesis induced by epidermal growth factor, suggesting a potential role in cellular growth and regeneration.

Treatment of Discoid Lupus Erythematosus

In another dermatological application, Terao, Matsui, & Katayama (2011) found that this compound was successful in treating refractory discoid lupus erythematosus (DLE). The compound led to improvements in atrophy and pigmentation in DLE cases, indicating its potential as a therapeutic option for this condition.

Inhibition of Collagen Gel Matrices Contraction

A study by Yamada, Mizutani, Yoshida, Isoda, & Shimizu (1999) explored the effects of this compound on the contraction of hydrated collagen gel matrices by human dermal fibroblasts and its impact on tenascin-C expression. They found that this compound inhibited collagen gel contraction and induced tenascin-C expression, suggesting a role in tissue remodeling and healing.

Mechanism of Action

Tocoretinate has been found to enhance DNA synthesis induced by Epidermal Growth Factor (EGF) in a human intestinal cell line, FHs 74 Int . This enhancement is at least partly due to causing autocrine production of Insulin-like Growth Factor-I (IGF-I) in these cells .

Future Directions

Tocoretinate has been successfully used to treat refractory discoid lupus erythematosus . It appears suitable for accomplishing these goals while avoiding the adverse effects, such as skin atrophy and telangiectasia, related to the use of long-term topical glucocorticoids . Future studies are needed to confirm the effects of this compound .

Properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIJXOWVAHQES-UNAKLNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046923
Record name Tretinoin tocoferil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-49-2, 40516-48-1
Record name α-Tocopheryl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretinoin tocoferil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocopheryl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tretinoin tocoferil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCOPHERYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRETINOIN TOCOFERIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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